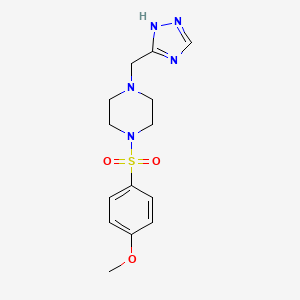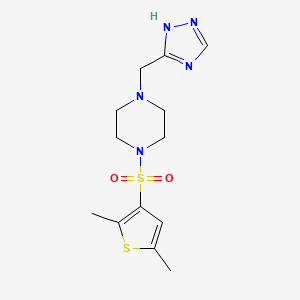
2-(1-Isoquinolin-5-ylsulfonylpiperidin-2-yl)oxan-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Isoquinolin-5-ylsulfonylpiperidin-2-yl)oxan-4-amine is a complex organic compound that features a unique combination of isoquinoline, piperidine, and oxane moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Isoquinolin-5-ylsulfonylpiperidin-2-yl)oxan-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline sulfonyl chloride, which is then reacted with piperidine to form the sulfonylpiperidine intermediate. This intermediate is further reacted with oxan-4-amine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
化学反应分析
Types of Reactions: 2-(1-Isoquinolin-5-ylsulfonylpiperidin-2-yl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学研究应用
2-(1-Isoquinolin-5-ylsulfonylpiperidin-2-yl)oxan-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-(1-Isoquinolin-5-ylsulfonylpiperidin-2-yl)oxan-4-amine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects such as altered gene expression or cell signaling .
相似化合物的比较
2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines: These compounds share structural similarities and are also investigated for their biological activities.
1,2,3,4-Tetrahydroisoquinoline analogs: These compounds have similar isoquinoline moieties and exhibit diverse biological activities.
Uniqueness: 2-(1-Isoquinolin-5-ylsulfonylpiperidin-2-yl)oxan-4-amine is unique due to its specific combination of isoquinoline, piperidine, and oxane moieties, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-(1-isoquinolin-5-ylsulfonylpiperidin-2-yl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c20-15-8-11-25-18(12-15)17-5-1-2-10-22(17)26(23,24)19-6-3-4-14-13-21-9-7-16(14)19/h3-4,6-7,9,13,15,17-18H,1-2,5,8,10-12,20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNPTWRIKIDNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2CC(CCO2)N)S(=O)(=O)C3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-4-[2-(2-methoxyethoxy)ethyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B6979205.png)
![2-[1-[(1-Tert-butylpyrazol-4-yl)methyl]piperidin-4-yl]-5-chloropyrimidine](/img/structure/B6979214.png)
![2-[Methyl-[2-(3-methylphenoxy)ethyl]amino]-2-phenylacetic acid](/img/structure/B6979217.png)
![2-[1-(5-Chloro-4-methylthiophen-2-yl)sulfonylpiperidin-2-yl]oxan-4-amine](/img/structure/B6979229.png)
![2-[[4-(5-Chloro-1,3-benzothiazol-2-yl)piperidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B6979232.png)
![2-[1-(2-Ethoxyethylsulfonyl)piperidin-2-yl]oxan-4-amine](/img/structure/B6979254.png)
![2-[1-[(3-Fluorophenyl)methylsulfonyl]piperidin-2-yl]oxan-4-amine](/img/structure/B6979259.png)
![2-[1-(2-Fluoro-5-methylphenyl)sulfonylpiperidin-2-yl]oxan-4-amine](/img/structure/B6979274.png)
![N-[4-[2-(4-aminooxan-2-yl)piperidin-1-yl]sulfonyl-3-fluorophenyl]acetamide](/img/structure/B6979278.png)
![1-[(3-Phenylbutan-2-ylamino)methyl]cyclopropane-1-carboxylic acid](/img/structure/B6979284.png)
![3-[2-(4-aminooxan-2-yl)piperidin-1-yl]sulfonyl-N,N-dimethylbenzamide](/img/structure/B6979293.png)
![N-[4-[[1-(2-chlorophenyl)cyclobutyl]amino]-4-oxobutyl]cyclopropanecarboxamide](/img/structure/B6979300.png)
